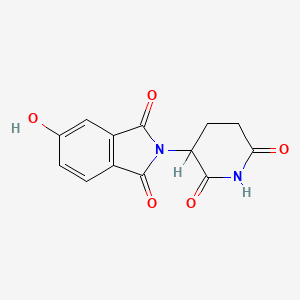

5-Hydroxythalidomide

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Talidomida-5-OH generalmente implica la hidroxilación de la talidomida. El proceso se puede resumir de la siguiente manera:

Material de Inicio: Talidomida.

Hidroxilación: La talidomida sufre hidroxilación en la posición 5 utilizando un agente oxidante adecuado como permanganato de potasio u óxido de osmio en condiciones controladas.

Purificación: El producto se purifica utilizando técnicas como la recristalización o la cromatografía para obtener Talidomida-5-OH con alta pureza.

Métodos de Producción Industrial: La producción industrial de Talidomida-5-OH sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Síntesis a Gran Escala: Hidroxilación a gran escala de la talidomida.

Optimización: Optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.

Purificación: Métodos de purificación industrial como cromatografía a gran escala o cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones: Talidomida-5-OH sufre varias reacciones químicas, que incluyen:

Oxidación: Puede ocurrir una oxidación adicional en el grupo hidroxilo.

Reducción: El compuesto se puede reducir para eliminar el grupo hidroxilo.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, óxido de osmio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Agentes halogenantes, nucleófilos.

Productos Principales:

Productos de Oxidación: Derivados oxidados adicionales.

Productos de Reducción: Talidomida sin el grupo hidroxilo.

Productos de Sustitución: Varios derivados sustituidos dependiendo del reactivo utilizado.

Aplicaciones Científicas De Investigación

Talidomida-5-OH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de PROTAC para la degradación de proteínas dirigida.

Biología: Se estudia su papel en la modulación de las interacciones proteína-proteína.

Medicina: Se investiga su posible efecto terapéutico en enfermedades como el cáncer y los trastornos autoinmunes.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y herramientas de investigación

Mecanismo De Acción

Talidomida-5-OH ejerce sus efectos uniéndose a la proteína cereblon, un componente del complejo E3 ubiquitina ligasa. Esta unión recluta proteínas diana al complejo, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma. Los objetivos moleculares y las vías involucradas incluyen:

Cereblon (CRBN): La proteína diana principal.

Vía Ubiquitina-Proteasoma: La vía a través de la cual se degradan las proteínas diana

Compuestos Similares:

Talidomida: El compuesto principal, utilizado por sus propiedades inmunomoduladoras y antiinflamatorias.

Lenalidomida: Un derivado con efectos inmunomoduladores mejorados.

Pomalidomida: Otro derivado con potentes propiedades anticancerígenas.

Unicidad de Talidomida-5-OH: Talidomida-5-OH es única debido a su hidroxilación específica en la posición 5, lo que mejora su capacidad para reclutar cereblon y formar PROTAC. Esto lo hace particularmente valioso en la investigación de degradación de proteínas dirigida .

Comparación Con Compuestos Similares

Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative with enhanced immunomodulatory effects.

Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness of Thalidomide-5-OH: Thalidomide-5-OH is unique due to its specific hydroxylation at the 5-position, which enhances its ability to recruit cereblon and form PROTACs. This makes it particularly valuable in targeted protein degradation research .

Actividad Biológica

5-Hydroxythalidomide (5-HT) is a metabolite of thalidomide, a drug historically known for its teratogenic effects. Recent research has illuminated the biological activity of 5-HT, particularly its role in protein degradation pathways and implications for teratogenicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological mechanisms, case studies, and significant data related to 5-HT.

This compound primarily exerts its biological effects through the cereblon (CRBN) -containing ubiquitin ligase pathway. This mechanism involves the selective degradation of specific proteins, which has been linked to teratogenic effects. The degradation of proteins such as promyelocytic leukemia zinc finger (PLZF) and SALL4 by 5-HT has been documented, with distinct substrate specificities observed compared to thalidomide itself.

Key Findings:

- 5-HT induces degradation of PLZF and SALL4 but not IKZF1, suggesting a selective action on certain CRBN substrates .

- The interaction between 5-HT and CRBN is influenced by the structural characteristics of the compound, including the presence of a hydroxyl group that enhances binding affinity .

Comparative Binding Affinity

The binding affinity of 5-HT to CRBN is notably higher than that of thalidomide, particularly for the (S)-enantiomer. This enhanced binding is attributed to additional hydrogen bonding interactions, which facilitate more effective complex formation with CRBN .

| Compound | Binding Affinity (μM) | Notes |

|---|---|---|

| (S)-5-Hydroxythalidomide | 0.76 ± 0.20 | Stronger binding compared to thalidomide |

| (R)-5-Hydroxythalidomide | 10-fold higher | Weaker binding compared to (S)-enantiomer |

| Thalidomide | 4.00 ± 0.36 | Comparable binding affinity with CRBN |

Teratogenic Effects

Research indicates that both thalidomide and its metabolite 5-HT can induce teratogenic phenotypes in animal models, particularly chicken embryos. The degradation of PLZF is implicated in these teratogenic effects, highlighting the importance of this protein as a neosubstrate in the context of developmental toxicity .

Case Studies:

- Chicken Embryo Model : Treatment with thalidomide or 5-HT resulted in distinct limb deformities associated with PLZF degradation. Knockdown experiments demonstrated that reduced PLZF levels lead to abnormal bone development .

- Humanized Mouse Models : Mice expressing human CYP3A isoforms displayed limb defects when treated with thalidomide, suggesting that metabolic conversion to 5-HT contributes to teratogenic outcomes .

Implications for Drug Development

Understanding the biological activity of this compound is crucial for developing safer derivatives of thalidomide. By elucidating the mechanisms behind its selective protein degradation capabilities, researchers aim to mitigate adverse effects while retaining therapeutic benefits.

Propiedades

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQRRQTZUJWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983186 | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-60-8 | |

| Record name | 5-Hydroxythalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.